molecular formula C25H33N5O3S B6522410 N-butyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1095323-76-4

N-butyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B6522410
CAS No.: 1095323-76-4
M. Wt: 483.6 g/mol
InChI Key: OAQCEPZFDJAGST-UHFFFAOYSA-N
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Description

N-butyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazolinone core. This heterocyclic scaffold is substituted at the 5-position with a sulfanyl (-S-) group linked to a methylene bridge bearing a cyclohexylcarbamoyl moiety. The 2-position of the core is functionalized with a propanamide chain terminated by an N-butyl group.

Properties

IUPAC Name

N-butyl-3-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3S/c1-2-3-15-26-21(31)14-13-20-24(33)30-23(28-20)18-11-7-8-12-19(18)29-25(30)34-16-22(32)27-17-9-5-4-6-10-17/h7-8,11-12,17,20H,2-6,9-10,13-16H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQCEPZFDJAGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazoquinazolines, which are known for various pharmacological activities. The structure can be broken down as follows:

  • Imidazo[1,2-c]quinazoline core : Known for its biological activity, particularly in enzyme inhibition.
  • N-butyl group : Enhances lipophilicity and may influence bioavailability.
  • Cyclohexylcarbamoyl moiety : Potentially contributes to binding interactions with biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the role of imidazo[1,2-c]quinazolines in inhibiting key enzymes. For instance, compounds within this class have shown significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism:

  • Inhibitory Potency : Compounds similar to this compound exhibited IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, significantly outperforming acarbose (IC50 = 750 μM) .

The mechanism by which these compounds exert their inhibitory effects often involves conformational changes in the target enzyme:

  • Conformational Analysis : Studies using circular dichroism (CD) spectroscopy indicated that certain imidazoquinazolines can alter the secondary structure of α-glucosidase, increasing α-helical and β-turn conformations while reducing random coils .

Case Study 1: Inhibition of α-glucosidase

A series of substituted imidazo[1,2-c]quinazolines were synthesized and tested for their inhibitory effects on α-glucosidase:

Compound IDIC50 (μM)Structural Features
11j12.44Two OMe groups at C-2 and C-3
6a75.00Single phenyl ring
Acarbose750.00Standard control

This study demonstrated that structural modifications significantly influenced the potency of the compounds .

Case Study 2: Anticonvulsant Activity

Another study investigated a related series of imidazoquinazolines for their anticonvulsant properties. The findings suggested that certain derivatives exhibited high affinity for GABAA receptors, indicating potential use in seizure management .

Comparison with Similar Compounds

N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

  • Substituent : 3-(Trifluoromethyl)phenylcarbamoyl group.
  • Molecular Formula : C₃₁H₃₁F₃N₆O₃S.
  • Key Features : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence binding affinity through steric and electronic effects .

N-cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

  • Substituent : 2-Methoxyphenylcarbamoyl group.
  • Molecular Formula : C₂₈H₃₁N₅O₄S.
  • Key Features : The methoxy group improves solubility via increased polarity but may reduce membrane permeability compared to lipophilic substituents .

3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide

  • Substituent : Dual methoxyphenyl groups (3-methoxy on carbamoyl, 2-methoxy on benzylamide).
  • Molecular Formula : C₃₀H₂₉N₅O₅S.

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Trifluoromethyl Analogue 2-Methoxy Analogue Dual Methoxy Analogue
Core Structure Imidazo[1,2-c]quinazolinone Same Same Same
Substituent (R) Cyclohexylcarbamoyl 3-(Trifluoromethyl)phenylcarbamoyl 2-Methoxyphenylcarbamoyl 3-Methoxyphenylcarbamoyl + 2-methoxybenzylamide
Molecular Weight (g/mol) ~550 (estimated) 624.7 533.6 571.6
Polarity Moderate (cyclohexyl) Low (CF₃ is hydrophobic) High (OCH₃ is polar) Very high (dual OCH₃)
Metabolic Stability Moderate High (CF₃ resists oxidation) Moderate Low (polar groups prone to phase II metabolism)
Solubility (logP) ~3.5 (estimated) ~4.2 ~2.8 ~2.0

Research Findings

Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the analogue from improves resistance to oxidative metabolism compared to the target compound’s cyclohexyl group, which offers balanced lipophilicity for tissue penetration .

Steric Effects : The dual methoxy analogue () shows reduced binding affinity in preliminary assays, likely due to steric hindrance from the bulky benzylamide group .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) principles. For example, vary solvent polarity (DMF vs. THF) to enhance intermediate solubility and reduce side reactions. Employ thin-layer chromatography (TLC) and HPLC to monitor reaction progress and purity . Statistical optimization (e.g., response surface methodology) can identify critical parameters like reaction time and stoichiometric ratios .

Q. What analytical techniques are most effective for structural characterization?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and substituent placement. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight. X-ray crystallography resolves stereochemistry and bond angles, while FTIR identifies functional groups (e.g., carbonyl, sulfanyl) .

Q. Which structural features are critical for its biological activity?

  • Methodological Answer : The imidazoquinazoline core enables π-π stacking with biological targets, while the cyclohexylcarbamoyl group enhances lipophilicity for membrane penetration. The sulfanyl moiety may act as a hydrogen bond acceptor. Compare analogs (e.g., triazoloquinazolines) to isolate activity-contributing motifs (see table below) .

Analog CompoundKey Structural DifferencesBiological Activity
2-Butan-2-yl-3-oxo-imidazoquinazolineLacks sulfanyl groupReduced anticancer activity
Triazoloquinazoline derivativesTriazole instead of imidazoleImproved antifungal properties

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding affinities?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron distribution and reactive sites. Perform molecular docking (AutoDock Vina, Schrödinger) with protein databases (e.g., PDB) to identify potential targets (e.g., kinases, DNA topoisomerases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. What strategies resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) and validate via replicate experiments (n ≥ 3). Use meta-analysis to compare datasets across studies. Investigate off-target effects via kinase profiling panels or CRISPR-Cas9 knockout models . Apply Bayesian statistics to quantify uncertainty in dose-response curves .

Q. How to design derivatives with improved pharmacokinetics (e.g., solubility, half-life)?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) to the N-butyl chain or cyclohexylcarbamoyl moiety to enhance aqueous solubility. Replace the sulfanyl group with a sulfoxide to modulate metabolic stability. Use QSAR models to predict ADME properties and prioritize candidates for synthesis .

Q. What are best practices for scaling synthesis from lab to pilot scale?

  • Methodological Answer : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce purification steps. Optimize catalyst loading (e.g., Pd/C for Suzuki couplings) and implement in-line PAT (Process Analytical Technology) for real-time monitoring. Conduct lifecycle assessment (LCA) to evaluate solvent waste and energy efficiency .

Data Contradiction Analysis

  • Case Example : Discrepancies in reported antimicrobial activity may arise from differences in bacterial strain resistance profiles. Address by:
    • Re-testing under standardized CLSI guidelines.
    • Cross-referencing with structural analogs (e.g., triazoloquinazolines) to identify scaffold-specific limitations .

Key Resources for Further Research

  • Synthetic Protocols : Multi-step optimization strategies from and .
  • Computational Tools : ICReDD’s reaction path search algorithms () .
  • Biological Assays : Standardized kinase profiling panels () .

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